N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide -

N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Catalog Number: EVT-4704880
CAS Number:
Molecular Formula: C20H19F6N3O
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4- (trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is a potent, orally bioavailable CCR5 antagonist. It exhibits strong inhibitory effects against HIV-1 entry and replication in PBMCs. This compound demonstrates favorable pharmacokinetic properties in various species, including rats, dogs, and monkeys .

Relevance: Sch-350634 shares a core piperazine ring structure with N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. Additionally, both compounds feature a trifluoromethylphenyl substituent on the piperazine ring, contributing to their similar structural features .

1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (1b)

Compound Description: Compound 1b demonstrates potent phytoene desaturase (PDS) inhibitory activity. It exhibits a broad spectrum of post-emergence herbicidal activity against various weed species. Compared to the commercial PDS inhibitor diflufenican, 1b shows a broader spectrum of herbicidal activity at lower concentrations .

Relevance: While not directly sharing the piperazine ring system, both compound 1b and N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide possess a 3-(trifluoromethyl)phenyl group. This shared structural feature contributes to their classification as structurally related compounds .

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

Compound Description: CHMFL-KIT-64 is a potent and orally bioavailable inhibitor of c-KIT kinase, including a broad spectrum of drug-resistant mutants. This compound shows significant potential as a therapeutic candidate for treating gastrointestinal stromal tumors due to its effectiveness against various clinically relevant c-KIT mutations and its favorable pharmacokinetic profile .

Relevance: Both CHMFL-KIT-64 and N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide belong to the class of compounds containing a trifluoromethylphenyl acetamide moiety. This structural similarity, despite variations in other parts of the molecules, categorizes them as related compounds .

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA demonstrates significant inhibitory effects on osteoclast differentiation, making it a potential drug candidate for treating osteoporosis and other bone-related diseases characterized by excessive bone resorption. In vitro, NAPMA effectively attenuates the formation of multinucleated osteoclasts and downregulates the expression of osteoclast-specific markers .

Relevance: NAPMA shares a core piperazine ring structure with N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. Additionally, both compounds feature an acetamide group linked to the piperazine ring through a phenyl ring. These structural similarities highlight their relationship as related compounds .

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole is a widely used antifungal medication that belongs to the triazole class. It demonstrates potent activity against various fungal species by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane .

Relevance: Itraconazole, although structurally dissimilar at first glance, shares the presence of a piperazine ring system found in N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. This shared structural element warrants their inclusion as related compounds .

2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (Antrafenine)

Compound Description: Antrafenine is a potent analgesic compound with a notably long duration of action. It demonstrates significant efficacy in reducing pain in various animal models, with minimal to no anti-inflammatory activity observed .

Relevance: Both Antrafenine and N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide share a 4-[3-(trifluoromethyl)phenyl]-1-piperazinyl moiety. This structural commonality makes them related compounds despite their distinct applications .

3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is known to exhibit concomitant dimorphism, with two distinct crystal forms observed. Both forms demonstrate multiple molecules in the asymmetric unit, making them interesting subjects for studying polymorphism .

Relevance: 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide shares a core trifluoromethylphenyl benzamide structure with N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. This structural similarity, despite the absence of the piperazine ring in the former, highlights their relationship as related compounds .

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 receptor antagonist with a favorable pharmacokinetic profile in preclinical species. It is currently under investigation for its therapeutic potential in various inflammatory and neurological conditions .

Relevance: Though structurally diverse, both JNJ 54166060 and N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide share a trifluoromethylphenyl group. Despite variations in their core structures and biological targets, this shared element justifies their inclusion as related compounds .

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 demonstrates potent 5-lipoxygenase-activating protein (FLAP) inhibitory activity, making it a potential candidate for treating inflammatory diseases. It exhibits excellent FLAP binding potency and effectively inhibits LTB4 synthesis in human whole blood .

Relevance: While significantly different in overall structure, both BI 665915 and N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide contain an N,N-dimethyl acetamide group. This structural feature, despite differences in their core structures and biological activities, links them as related compounds .

Properties

Product Name

N-[2-(trifluoromethyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Molecular Formula

C20H19F6N3O

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C20H19F6N3O/c21-19(22,23)14-4-3-5-15(12-14)29-10-8-28(9-11-29)13-18(30)27-17-7-2-1-6-16(17)20(24,25)26/h1-7,12H,8-11,13H2,(H,27,30)

InChI Key

HKRIFKGREKHTLV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.